silane CAS No. 825628-45-3](/img/structure/B14222762.png)
[3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is an organosilicon compound that features a unique combination of an ethenyloxy group, a phenyl group, and a prop-1-yn-1-yl group attached to a trimethylsilyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane typically involves the reaction of a phenylacetylene derivative with a trimethylsilyl-protected ethenyloxy group under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which is performed in the presence of a base like triethylamine and a palladium catalyst such as Pd(PPh3)2Cl2. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or ozone can be used for oxidation reactions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are common.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane involves its interaction with specific molecular targets. The ethenyloxy group can participate in electrophilic addition reactions, while the alkyne moiety can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are crucial in its applications in synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane
- 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane
Uniqueness
The unique combination of functional groups in 3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane provides it with distinct reactivity and versatility compared to its analogs. The trimethylsilyl group offers stability and ease of handling, while the ethenyloxy and phenyl groups contribute to its reactivity and potential for diverse applications.
Properties
CAS No. |
825628-45-3 |
|---|---|
Molecular Formula |
C14H18OSi |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
(3-ethenoxy-3-phenylprop-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-5-15-14(11-12-16(2,3)4)13-9-7-6-8-10-13/h5-10,14H,1H2,2-4H3 |
InChI Key |
RMTBASFFCYUYPF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)
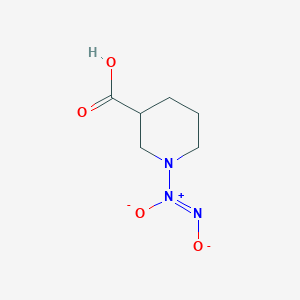
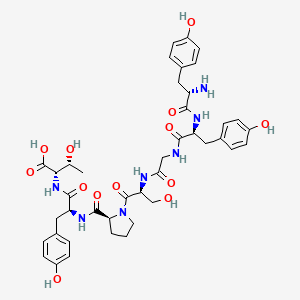
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
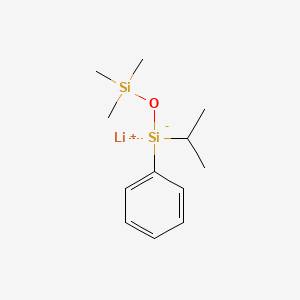
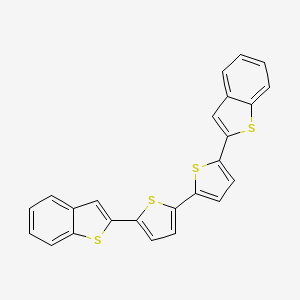

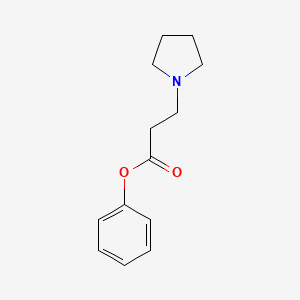
![N-[1-(4-Fluorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14222714.png)
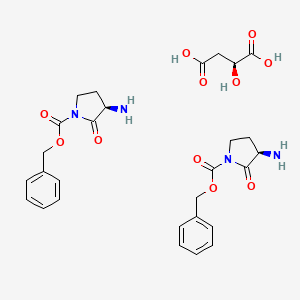
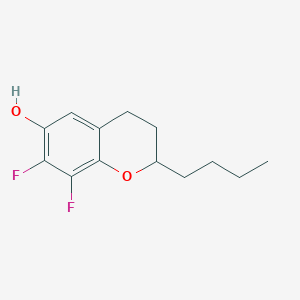
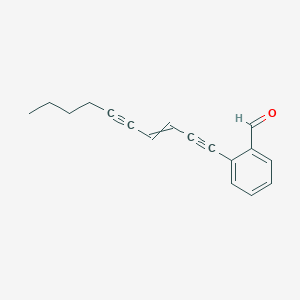
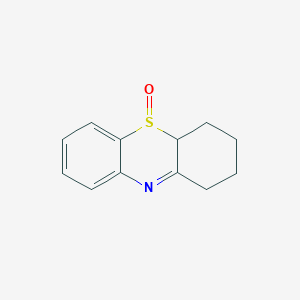
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
